molecular formula C12H23N3O2 B1490475 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 1019381-19-1

2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No. B1490475
CAS RN: 1019381-19-1
M. Wt: 241.33 g/mol
InChI Key: KHACPELVGPPILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one (AMPME) is an organic compound that is used in a variety of scientific research applications. It is a small molecule that can be synthesized easily and is relatively inexpensive. AMPME has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one has a variety of scientific research applications. It has been used in studies of enzyme inhibition, metabolic pathways, and drug delivery systems. It has also been used in studies of protein-protein interactions, protein folding, and cell signaling pathways. In addition, 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been used in studies of cancer cell lines, stem cells, and gene expression.

Mechanism of Action

The exact mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one is not fully understood. However, it is believed that 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one binds to and inhibits certain enzymes, which in turn alters the biochemical and physiological processes in the cell. It is also believed that 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one can interact with proteins and other molecules, which can affect the structure and function of the proteins and molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one are not fully understood. However, it is believed that 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one can affect cell growth, metabolism, and gene expression. It has also been shown to inhibit certain enzymes, which can lead to changes in the biochemical and physiological processes in the cell.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments include its small size, low cost, and easy synthesis. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments. For example, it is not soluble in water and must be dissolved in an organic solvent. In addition, its mechanism of action is not fully understood and its effects can vary depending on the experimental conditions.

Future Directions

The future directions for research into 2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. In addition, further studies into its effects on cell growth, metabolism, and gene expression are needed. Finally, further studies into its potential applications in stem cells, cancer cell lines, and protein-protein interactions are needed.

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-9-11-1-3-14(4-2-11)10-12(16)15-5-7-17-8-6-15/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACPELVGPPILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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